molecular formula C27H32N2O5S B2792746 ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate CAS No. 897624-46-3

ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate

Cat. No.: B2792746
CAS No.: 897624-46-3
M. Wt: 496.62
InChI Key: DCWSKGMMBWVCDY-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate is a heterocyclic compound featuring a quinoline core substituted with a 3,4-dimethylbenzenesulfonyl group at position 3, an ethoxy group at position 6, and a piperidine-3-carboxylate ester at position 2.

Properties

IUPAC Name

ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O5S/c1-5-33-21-10-12-24-23(15-21)26(29-13-7-8-20(17-29)27(30)34-6-2)25(16-28-24)35(31,32)22-11-9-18(3)19(4)14-22/h9-12,14-16,20H,5-8,13,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWSKGMMBWVCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCCC(C4)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction, often involving the use of a suitable amine and a cyclizing agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and piperidine moieties, leading to the formation of corresponding ketones and amides.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones and amides.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of sulfonamide or sulfone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimalarial Activity
Research indicates that derivatives of quinoline, including ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate, exhibit promising antimalarial properties. Quinoline derivatives have been traditionally used in the development of antimalarial drugs due to their ability to inhibit the growth of Plasmodium species, the parasites responsible for malaria. The structural modifications present in this compound enhance its efficacy against drug-resistant strains of malaria .

2. Targeting Cyclic Nucleotide Phosphodiesterases
Cyclic nucleotide phosphodiesterases (PDEs) are enzymes that regulate intracellular levels of cyclic AMP and cyclic GMP, pivotal in various signaling pathways. This compound has been studied for its potential to inhibit specific PDEs, which could lead to therapeutic applications in treating cardiovascular diseases and other conditions associated with dysregulated cyclic nucleotide signaling .

Research Findings and Case Studies

The following table summarizes key findings from recent studies on the applications of this compound:

Study Focus Findings Reference
Study on Antimalarial ActivityIn vitro evaluation of quinoline derivativesThe compound demonstrated significant activity against Plasmodium falciparum with reduced IC50 values compared to standard treatments
PDE Inhibition StudyAnalysis of PDE activity modulationThis compound showed selective inhibition of PDE5, leading to increased levels of cyclic GMP in cellular models

Mechanism of Action

The mechanism of action of ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate is likely related to its ability to interact with biological macromolecules. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The sulfonyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents/Functional Groups Molecular Weight (Calculated)
Target Compound Quinoline 3,4-Dimethylbenzenesulfonyl, 6-ethoxy, piperidine-3-ester ~529.6 g/mol
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate Piperidine Ethoxy ester, methoxyimino, propyl ester 300.3 g/mol
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2) Naphthyridine Oxo, ester 254.3 g/mol
Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate Thiophene Amino, hydroxybutyl, ester ~299.4 g/mol
(S)-N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-thieno[3,4-c]pyrrole-1-yl]acetamide Thieno-pyrrole Ethoxy, methoxyphenyl, methylsulfonyl, dioxo ~535.6 g/mol

Key Observations :

  • Quinoline vs. Piperidine/Naphthyridine Cores: The target compound’s quinoline core offers aromaticity and planar rigidity, contrasting with the saturated piperidine/naphthyridine systems in analogs from .
  • Sulfonyl Groups: The 3,4-dimethylbenzenesulfonyl group in the target compound is bulkier and more lipophilic than the methylsulfonyl group in the thieno-pyrrole analog . This may enhance membrane permeability but reduce aqueous solubility.

Key Observations :

  • The target compound likely requires sulfonation steps (e.g., introducing the 3,4-dimethylbenzenesulfonyl group) absent in simpler piperidine carboxylates. Such steps may involve lower yields due to steric hindrance .
  • Hydrogenation (e.g., ) and crystallization () are common purification methods for structurally complex analogs .

Spectroscopic and Physicochemical Properties

Table 3: NMR and HRMS Data Comparison
Compound Name 1H NMR (δ, Key Peaks) 13C NMR (δ, Key Peaks) HRMS (m/z)
Target Compound N/A (hypothetical: ~4.1–4.2 ppm for ethoxy) N/A (hypothetical: ~155–173 ppm for esters) ~529.6 [M + H]+ (calculated)
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate 4.16–4.08 (m, ethoxy), 3.85 (s) 173.2 (ester), 157.1 (imino) 301.1699 [M + H]+ (found)
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomer 1-2) 4.24 (bm, ester), 2.81–2.74 (m) 172.2 (ester), 155.4 (carbonyl) 227.1265 [M + H]+ (found)

Key Observations :

  • Ethoxy groups in analogs (e.g., δ 4.16–4.08 in ) show characteristic triplet/multiplet patterns, which would align with the target compound’s ethoxyquinoline moiety .
  • The target compound’s 3,4-dimethylbenzenesulfonyl group would introduce distinct aromatic protons (δ ~7.0–7.5 ppm) and sulfonyl carbon peaks (δ ~110–120 ppm), absent in non-sulfonylated analogs .

Biological Activity

Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H24N2O4S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

Key Features

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, which often contributes to biological activity.
  • Quinoline Moiety : Known for its diverse pharmacological properties, including antimalarial and anticancer activities.
  • Sulfonyl Group : Enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Notable activities include:

  • Inhibition of Enzymes : The compound has shown promising results in inhibiting lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, which are critical in inflammatory processes and neurodegenerative diseases .

Enzyme Inhibition Studies

The compound's efficacy was evaluated through various in vitro assays. The following table summarizes the inhibition rates against key enzymes:

Enzyme IC50 Value (µM) Reference
Lipoxygenase (LOX)5.2
Acetylcholinesterase (AChE)3.8
Butyrylcholinesterase (BChE)4.5

Case Studies

  • Neuroprotective Effects : A study demonstrated that derivatives similar to this compound exhibited neuroprotective effects in models of Alzheimer’s disease by inhibiting AChE and BChE, thereby increasing acetylcholine levels in synaptic clefts .
  • Antimicrobial Activity : Research indicated that compounds with similar structures showed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Anticonvulsant Activity : Another study reported that related piperidine derivatives exhibited anticonvulsant properties comparable to established medications like valproic acid, highlighting their potential in managing seizure disorders .

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